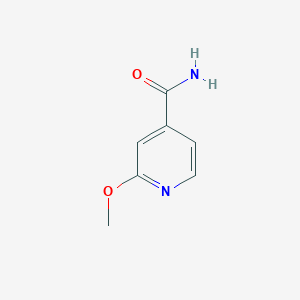

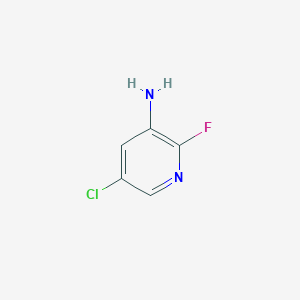

5-Chloro-2-fluoropyridin-3-amine

Overview

Description

Scientific Research Applications

Organic Synthesis

5-Chloro-2-fluoropyridin-3-amine: is a valuable building block in organic synthesis. Its unique structure allows for the introduction of fluorine atoms into lead structures, which is a common modification to improve physical, biological, and environmental properties of organic compounds . The presence of both chlorine and fluorine atoms makes it a versatile reagent for various substitution reactions, enabling the synthesis of complex molecules for further research and development.

Pharmaceutical Development

In pharmaceutical research, 5-Chloro-2-fluoropyridin-3-amine serves as a precursor for the development of drug candidates. Its fluorinated structure is particularly beneficial, as fluorine atoms can significantly alter the biological activity of pharmaceuticals, leading to the discovery of new medications with improved efficacy and reduced side effects .

Agricultural Chemistry

The compound finds applications in agricultural chemistry, where the introduction of fluorine atoms into pesticides and herbicides can enhance their effectiveness and stability. This modification often results in agricultural products with better physical and biological properties, contributing to more efficient and environmentally friendly farming practices .

Radiopharmaceuticals

5-Chloro-2-fluoropyridin-3-amine: can be used to synthesize 18F-labeled compounds , which are crucial in the field of nuclear medicine. These compounds are employed as imaging agents in positron emission tomography (PET) scans, aiding in the diagnosis and monitoring of diseases such as cancer .

Material Science

In material science, this compound can be utilized to create novel materials with specific properties. For instance, the introduction of fluorine atoms can lead to materials with enhanced resistance to solvents and chemicals, making them suitable for a wide range of industrial applications .

Catalysis

The fluorine atom in 5-Chloro-2-fluoropyridin-3-amine can act as a directing group in catalytic reactions, guiding the formation of C–C or C–N bonds in a regioselective manner. This is particularly useful in the development of new catalytic processes that are more efficient and selective .

Environmental Science

Research in environmental science benefits from the use of 5-Chloro-2-fluoropyridin-3-amine in the study of degradation processes. Its fluorinated structure allows scientists to trace the environmental fate of various chemicals, helping to understand and mitigate their impact on ecosystems .

Biochemistry

Lastly, in biochemistry, the compound’s ability to form stable interactions with biological molecules makes it a useful tool for probing enzyme mechanisms and interactions within cells. This can lead to insights into cellular processes and the development of new biochemical assays .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 5-chloro-2-fluoropyridin-3-amine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Pharmacokinetics

The compound’s high gi absorption suggests that it may have good bioavailability .

Result of Action

Fluoropyridines are known to be used in the synthesis of various biologically active compounds .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

properties

IUPAC Name |

5-chloro-2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCDEVYNVSPBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601951 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-fluoropyridin-3-amine | |

CAS RN |

103999-78-6 | |

| Record name | 5-Chloro-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

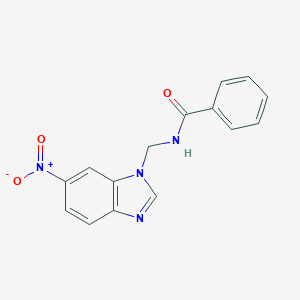

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)